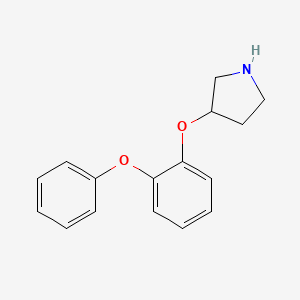
3-(3-Isobutoxyphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Isobutoxyphenyl)propan-1-ol is an organic compound that belongs to the class of primary alcohols It is characterized by the presence of a phenyl ring substituted with an isobutoxy group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isobutoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-isobutoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. Another method includes the alkylation of 3-isobutoxyphenylacetic acid with a suitable alkyl halide, followed by reduction to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation and purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Isobutoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) solution is commonly used for the oxidation of primary alcohols.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: The major products include 3-(3-isobutoxyphenyl)propanal and 3-(3-isobutoxyphenyl)propanoic acid.
Reduction: The major product is 3-(3-isobutoxyphenyl)propane.
Substitution: Products depend on the substituent introduced, such as 3-(3-isobutoxyphenyl)bromopropane.
Scientific Research Applications
3-(3-Isobutoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Isobutoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropan-1-ol: Similar structure but lacks the isobutoxy group.
3-(4-Isobutylphenyl)propan-1-ol: Similar structure with an isobutyl group instead of isobutoxy.
3-(3-Chlorophenyl)propan-1-ol: Similar structure with a chlorine substituent.
Uniqueness
3-(3-Isobutoxyphenyl)propan-1-ol is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-[3-(2-methylpropoxy)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-11(2)10-15-13-7-3-5-12(9-13)6-4-8-14/h3,5,7,9,11,14H,4,6,8,10H2,1-2H3 |
InChI Key |
WBOVQQDJKGILTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol](/img/structure/B12076497.png)
![4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride](/img/structure/B12076509.png)



![2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12076527.png)

